molecular formula C16H13NO2 B3056695 Ethyl benzo[f]quinoline-3-carboxylate CAS No. 73459-62-8

Ethyl benzo[f]quinoline-3-carboxylate

Cat. No.: B3056695
CAS No.: 73459-62-8
M. Wt: 251.28 g/mol
InChI Key: UFLCXMQGTPZYLD-UHFFFAOYSA-N
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Description

Ethyl benzo[f]quinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system with an ethyl ester group attached to the carboxylate at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzo[f]quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by esterification to introduce the ethyl group . Another approach is the Skraup synthesis, which uses aniline derivatives, glycerol, and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the cyclization reaction, resulting in higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[f]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro and halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl benzo[f]quinoline-3-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Ethyl benzo[f]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl benzo[f]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-8-13-12-6-4-3-5-11(12)7-9-14(13)17-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCXMQGTPZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308555
Record name ethyl benzo[f]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73459-62-8
Record name NSC204925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl benzo[f]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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